molecular formula C11H12BrF3N2 B12230587 3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B12230587
M. Wt: 309.13 g/mol
InChI Key: VJHOYNKNNHUJCH-UHFFFAOYSA-N
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Description

3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a heterocyclic organic compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-chloropyridine and 4-(trifluoromethyl)piperidine.

    Nucleophilic Substitution: The 4-(trifluoromethyl)piperidine is reacted with 3-bromo-4-chloropyridine under basic conditions to replace the chlorine atom with the piperidine group.

    Reaction Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving bases like sodium hydride or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions involving pyridine and piperidine derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In synthetic chemistry, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating piperidine ring, affecting its behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the piperidine ring, leading to different reactivity and applications.

    3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but without the piperidine ring, affecting its chemical properties and uses.

    4-(Trifluoromethyl)piperidine: Contains the piperidine ring and trifluoromethyl group but lacks the pyridine core, resulting in different applications.

Uniqueness

3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the combination of the bromine atom, trifluoromethyl group, and piperidine ring attached to the pyridine core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H12BrF3N2

Molecular Weight

309.13 g/mol

IUPAC Name

3-bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H12BrF3N2/c12-9-7-16-4-1-10(9)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2

InChI Key

VJHOYNKNNHUJCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=NC=C2)Br

Origin of Product

United States

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